1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione
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Overview
Description
1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups and two methoxy groups attached to the piperazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the protected piperazine intermediate. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert cytotoxic effects on cancer cells by uncoupling mitochondrial oxidative phosphorylation, leading to cell death under nutrient-starved conditions . This selective cytotoxicity makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: Another piperazine derivative with similar structural features but different substituents.
1,4-Dibenzylpiperazine-2,5-dione: Lacks the methoxy groups present in 1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione.
Uniqueness
This compound is unique due to the presence of both benzyl and methoxy groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
90301-39-6 |
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Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-19-17(23)22(14-16-11-7-4-8-12-16)20(26-2)18(24)21(19)13-15-9-5-3-6-10-15/h3-12,19-20H,13-14H2,1-2H3 |
InChI Key |
VTZXWMFVBXSSSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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